(5Z)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the diazinane ring under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Ammonia, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(5Z)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5Z)-5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triazolo ring compounds: Compounds with a triazolo ring structure, used in pharmaceuticals and agrochemicals.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C29H27BrN2O7 |
---|---|
Molecular Weight |
595.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H27BrN2O7/c1-17-5-8-22(13-18(17)2)38-11-12-39-26-24(30)15-19(16-25(26)37-4)14-23-27(33)31-29(35)32(28(23)34)20-6-9-21(36-3)10-7-20/h5-10,13-16H,11-12H2,1-4H3,(H,31,33,35)/b23-14- |
InChI Key |
XPLLSAYSABHSEG-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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